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molecular formula C11H13BrN2O B8380746 2-amino-3-bromo-N-cyclobutylbenzamide

2-amino-3-bromo-N-cyclobutylbenzamide

Cat. No. B8380746
M. Wt: 269.14 g/mol
InChI Key: IMBMMMNAQWFGQD-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Propylphosphonic anhydride solution (T3P; Alfa Aesar, Ward Hill, Mass.; ≧50 wt % in EtOAc; 6.06 mL, 10.18 mmol) was added (dropwise, over 1 min) to a suspension of 2-amino-3-bromobenzoic acid (Aldrich; 2.00 g, 9.26 mmol) and cyclobutylamine (Aldrich; 2.37 mL, 27.8 mmol) in EtOAc (20 mL) at 0° C. The resulting solution was warmed to 23° C. and stirred for 1.5 h Additional propylphosphonic anhydride solution (≧50 wt % in EtOAc; 1.21 mL, 2.04 mmol) and cyclobutylamine (0.790 mL, 9.27 mmol) were sequentially added, and the resulting mixture was stirred at 23° C. for 3 h. The reaction mixture was then partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (100 mL). The organic layer was separated, sequentially washed with saturated aqueous NaHCO3 (2×50 mL), and brine (50 mL), dried over Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-N-cyclobutylbenzamide (2.127 g, 7.90 mmol, 85% yield) as a light-yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 7.50 (1H, dd, J=7.8, 1.2 Hz), 7.27 (1H, d, J=7.8 Hz), 6.52 (1H, t, J=7.8 Hz), 6.12 (2H, br. s.), 5.81-6.06 (1H, m), 4.53 (1H, sxt, J=8.0 Hz), 2.35-2.53 (2H, m), 1.90-1.98 (2H, m), 1.74-1.82 (2H, m). m/z (ESI, +ve) 268.9/271.0 (M+H)+.
Name
Propylphosphonic anhydride
Quantity
6.06 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
1.21 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCP(=O)=O.[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.[CH:18]1([NH2:22])[CH2:21][CH2:20][CH2:19]1>CCOC(C)=O>[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:22][CH:18]1[CH2:21][CH2:20][CH2:19]1)=[O:12]

Inputs

Step One
Name
Propylphosphonic anhydride
Quantity
6.06 mL
Type
reactant
Smiles
CCCP(=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Name
Quantity
2.37 mL
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
propylphosphonic anhydride
Quantity
1.21 mL
Type
reactant
Smiles
CCCP(=O)=O
Name
Quantity
0.79 mL
Type
reactant
Smiles
C1(CCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 23° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
sequentially washed with saturated aqueous NaHCO3 (2×50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)NC2CCC2)C=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.9 mmol
AMOUNT: MASS 2.127 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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